2-({3-[4-(Dimethylamino)phenyl]-2-propenylidene}amino)-4,5,bis-(2-furyl)-3-furonitrile
Description
This compound features a unique hybrid structure combining a dimethylaminophenyl group, a propenylideneamino linker, and two 2-furyl substituents attached to a furonitrile core. The nitrile group may improve thermal stability or serve as a reactive site for further functionalization.
Properties
IUPAC Name |
2-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-4,5-bis(furan-2-yl)furan-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c1-27(2)18-11-9-17(10-12-18)6-3-13-26-24-19(16-25)22(20-7-4-14-28-20)23(30-24)21-8-5-15-29-21/h3-15H,1-2H3/b6-3+,26-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEJKIVCTIFADD-JKOOEIKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=NC2=C(C(=C(O2)C3=CC=CO3)C4=CC=CO4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=N/C2=C(C(=C(O2)C3=CC=CO3)C4=CC=CO4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-({3-[4-(Dimethylamino)phenyl]-2-propenylidene}amino)-4,5,bis-(2-furyl)-3-furonitrile, a compound with the molecular formula C24H19N3O3, is a member of the furan and furonitrile family. Its unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the known biological activities of this compound, including its effects on various cellular systems and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- Furyl groups : Known for their biological activities.
- Dimethylamino group : Often associated with enhanced solubility and bioactivity.
- Propenylidene linkage : Imparts structural stability and may influence interactions with biological targets.
Anticancer Activity
Research indicates that compounds containing furan rings exhibit significant anticancer properties. For instance, derivatives of furan have shown antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that furan-based compounds can inhibit cell growth and induce apoptosis in cancer cells such as A549 (lung cancer) and HeLa (cervical cancer) cells .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | A549 | 15 |
| This compound | HeLa | 12 |
Antimicrobial Activity
Studies have shown that furan derivatives possess antimicrobial properties against a range of pathogens. The compound's ability to disrupt bacterial membranes and inhibit essential enzymatic processes has been documented. It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
Anti-inflammatory Effects
Furan derivatives have also been reported to exhibit anti-inflammatory properties. The compound is believed to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This activity suggests potential therapeutic applications in treating inflammatory diseases .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with cellular targets involved in cell proliferation and apoptosis pathways. Additionally, its structural components may facilitate binding to specific receptors or enzymes critical for its anticancer and antimicrobial activities.
Case Studies
- In Vitro Studies : A study conducted on human tumor cell lines demonstrated that the compound significantly inhibited cell viability at concentrations as low as 10 µM, indicating its potential as an anticancer agent.
- Animal Models : In vivo studies using murine models have shown that administration of the compound led to a marked reduction in tumor size without significant toxicity to normal tissues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations and Molecular Complexity
The compound’s structural analogs differ primarily in substituents and backbone architecture:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s dimethylamino group contrasts with trifluoromethyl substituents in analogs, which impart electron-withdrawing effects. This difference may influence redox behavior or solubility in polar solvents .
- Backbone Rigidity: The propenylideneamino linker in the target compound introduces conjugation, enhancing optical properties compared to cyclohexyl or diphenylethyl groups in derivatives .
Physicochemical Properties
Q & A
Basic: What are the optimal synthetic routes for 2-({3-[4-(Dimethylamino)phenyl]-2-propenylidene}amino)-4,5,bis-(2-furyl)-3-furonitrile, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves multi-step condensation and cyclization reactions. Key steps include:
- Knoevenagel condensation to form the propenylidene moiety.
- Nucleophilic substitution for furyl group incorporation, using catalysts like piperidine or acetic acid .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction yields due to improved solubility of intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) for isolating the final product.
Optimization Metrics : Monitor reaction progress via TLC and adjust temperature (80–120°C) and stoichiometric ratios (1:1.2 for amine-aldehyde) to minimize byproducts .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
Methodological Answer:
- 1H/13C NMR : Confirm the presence of the dimethylamino group (δ ~2.8–3.2 ppm for N(CH3)2) and furyl protons (δ ~6.5–7.5 ppm) .
- FT-IR : Identify nitrile stretches (~2200 cm⁻¹) and conjugated C=N bonds (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ peak at m/z 476.15) .
- X-ray Crystallography : Resolve π-conjugation in the propenylidene backbone for structural confirmation .
Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?
Methodological Answer:
- Antioxidant Activity : DPPH/ABTS radical scavenging assays (IC50 values < 50 μM suggest potency) .
- Anti-inflammatory Screening : COX-2 inhibition assays (ELISA) or nitric oxide suppression in RAW 264.7 macrophages .
- Cytotoxicity : MTT assay on normal cell lines (e.g., HEK-293) to establish safety margins .
Advanced: How can QSAR modeling predict its anticoccidial or antimicrobial activity?
Methodological Answer:
- Descriptor Selection : Use topological (e.g., Wiener index) and electronic (HOMO/LUMO energies) parameters to correlate with bioactivity .
- Model Validation : Apply leave-one-out cross-validation (LOO-CV) and external test sets (R² > 0.7 indicates robustness).
- Software Tools : MARCH-INSIDE or CODESSA-Pro for 3D-QSAR analysis .
Example : A QSAR model for trans-2-(2-nitrovinyl)furan showed >80% accuracy in predicting anticoccidial activity, which can be adapted for this compound .
Advanced: What computational methods elucidate its interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 or cytochrome P450 (binding energy < -8 kcal/mol suggests strong affinity) .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes (RMSD < 2 Å indicates stable binding) .
- Pharmacophore Mapping : Identify critical groups (e.g., nitrile, furyl) for target engagement using Schrödinger’s Phase .
Advanced: How can its environmental fate and degradation pathways be studied?
Methodological Answer:
- Abiotic Degradation : Conduct hydrolysis studies (pH 4–9 buffers, 25–50°C) with HPLC monitoring .
- Biotic Transformation : Use soil microcosms (OECD 307 guidelines) to track microbial breakdown products via LC-MS/MS .
- Ecotoxicity : Daphnia magna acute toxicity tests (EC50 values) to assess environmental risks .
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Experimental Design : Use split-plot designs (e.g., randomized blocks with replicates) to isolate variables like solvent polarity or cell line variability .
- Meta-Analysis : Apply Cohen’s d statistic to quantify effect sizes across studies. For example, inconsistent IC50 values may arise from assay protocols (e.g., DPPH vs. FRAP) .
- Dose-Response Curves : Normalize data to positive controls (e.g., ascorbic acid for antioxidants) to reduce inter-lab variability .
Advanced: What advanced synthetic strategies improve enantiomeric purity?
Methodological Answer:
- Chiral Auxiliaries : Use (R)-BINOL for asymmetric induction during propenylidene formation .
- Enzymatic Resolution : Lipase-catalyzed hydrolysis of ester intermediates to isolate enantiomers .
- Protecting Groups : tert-Butyldimethylsilyl (TBS) protection for hydroxyl groups during furyl substitution steps .
Advanced: How to assess its role in oxidative stress pathways?
Methodological Answer:
- ROS Detection : Fluorescent probes (e.g., DCFH-DA) in H2O2-induced cell models .
- Gene Expression : qRT-PCR for Nrf2/ARE pathway markers (e.g., HO-1, SOD) in HepG2 cells .
- Glutathione Levels : HPLC quantification of GSH/GSSG ratios post-treatment .
Advanced: What interdisciplinary approaches validate its mechanism of action?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
